N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPCBARWMCNXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577440 | |
| Record name | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137898-63-6 | |
| Record name | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conversion of Hydroxyl to Chloride
3-Methylquinoxalin-2-ol undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux to produce 2-chloro-3-methylquinoxaline.
Optimization parameters :
Amination via Nucleophilic Substitution
2-Chloro-3-methylquinoxaline reacts with methylamine in a nucleophilic aromatic substitution (SNAr) reaction. However, the electron-deficient quinoxaline ring necessitates activation:
Catalytic enhancements :
-
Copper(I) iodide (CuI) : Facilitates Ullmann-type coupling, enabling C–N bond formation at 100–120°C.
-
Solvent : Dimethylformamide (DMF) or toluene improves reagent solubility.
Reductive Amination of 3-Methylquinoxaline-2-carbaldehyde
Aldehyde Synthesis via Vilsmeier-Haack Formylation
Direct formylation of 3-methylquinoxaline using the Vilsmeier-Haack reagent (POCl₃ and DMF) introduces a formyl group at the 2-position:
Conditions :
Reductive Amination with Methylamine
The aldehyde intermediate undergoes reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol:
Optimization :
Phase-Transfer Catalyzed Alkylation of N-Methylformamide
Adapting methods from naphthalene-based syntheses, 2-chloromethyl-3-methylquinoxaline reacts with N-methylformamide under phase-transfer conditions:
Key steps :
-
Alkylation : Tetrabutylammonium bromide (TBA-Br) facilitates interfacial transfer, enabling reaction completion at 25°C.
-
Hydrolysis : Refluxing with 10% H₂SO₄ cleaves the formamide group, yielding the free amine.
Comparative data :
Industrial Scalability and Process Economics
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylmethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a variety of N-substituted quinoxaline compounds.
Scientific Research Applications
Anticancer Properties
N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine has been studied for its anticancer properties, particularly as a VEGFR-2 inhibitor. Recent studies have synthesized derivatives based on the quinoxaline structure, demonstrating significant antiproliferative effects against human cancer cell lines such as MCF-7 and HepG-2. For instance, compounds derived from 3-methylquinoxaline exhibited IC50 values ranging from 2.7 nM to 5.8 mM, indicating strong potential for therapeutic use in cancer treatment .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that can include various reagents and conditions to ensure high yield and purity. Common methods include the use of microwave-assisted synthesis techniques, which enhance reaction rates and improve product quality .
Table 1: Summary of Synthetic Methods
| Method | Advantages | Key Reagents |
|---|---|---|
| Microwave-Assisted Synthesis | Faster reaction times | DMF, KI |
| Traditional Heating | Established protocols | Potassium salts |
| Automated Synthesis | High precision in yields | Various coupling agents |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Studies indicate that modifications to the quinoxaline structure significantly influence biological activity.
Influence of Functional Groups
The presence of electron-donating or electron-withdrawing groups affects the compound's binding affinity to target proteins such as VEGFR-2. For example, derivatives incorporating hydrophobic tails or specific aromatic groups have shown enhanced activity compared to simpler structures .
Table 2: SAR Insights
| Compound Variant | IC50 (nM) | Observations |
|---|---|---|
| 15b (with electron-withdrawing group) | 3.4 | Higher activity compared to aliphatic variants |
| 17b (with hydrophobic tail) | 2.7 | Most potent VEGFR-2 inhibitor |
| 11e (incorporating 3-methylquinoxalin-2(1H)-one) | Not specified | Induced significant apoptosis |
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Structural Analogs in the Quinoxaline Family
Quinoxaline derivatives share a benzopyrazine core, but substituent positions and functional groups significantly influence their properties. Key analogs include:
Key Differences :
- Electronic Effects: The 2-YL methanamine group could act as a hydrogen bond donor, influencing binding interactions in biological systems.
Quinoline-Based Methanamine Derivatives
Quinoline analogs, though structurally distinct (benzopyridine vs. benzopyrazine), serve as useful comparators due to shared aromatic nitrogen heterocycles:
Comparison Highlights :
- Heterocycle Impact: Quinoxalines (two nitrogen atoms) exhibit stronger electron-withdrawing effects than quinolines (one nitrogen), affecting reactivity and solubility.
- Bioactivity: Quinoline derivatives are often explored as kinase inhibitors or antimicrobial agents, while quinoxalines are studied for anticancer and antiviral activity.
Physicochemical Properties
- Lipophilicity: The 3-methyl group on quinoxaline increases hydrophobicity compared to unsubstituted analogs, akin to N-methyl-1-(naphthalen-1-yl)methanamine derivatives.
- Stability : Trifluoromethyl-diazirine analogs (e.g., Compound 54 in ) demonstrate stability under acidic conditions, suggesting the target compound’s robustness in synthetic workflows.
Biological Activity
N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoxaline ring structure, which is known for its ability to interact with various biological targets. The presence of the methyl group at the 3-position enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against a range of pathogens.
- Anticancer Properties : Research indicates that it may inhibit tumor growth by targeting molecular pathways involved in cancer progression.
Anticancer Activity
Recent studies have focused on the anticancer potential of quinoxaline derivatives, including this compound. A notable study evaluated a series of 3-methylquinoxaline derivatives for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most active compounds demonstrated IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 2.3 |
| Doxorubicin | MCF-7 | 3.23 |
| Other derivatives | HepG2 | Varies |
Antimicrobial Activity
The quinoxaline derivatives have also been assessed for their antimicrobial properties. In vitro studies showed that certain derivatives exhibited significant antibacterial and antifungal activities. For instance, compounds derived from the quinoxaline framework demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Studies
- VEGFR-2 Inhibition : A study synthesized several 3-methylquinoxaline-based compounds aimed at inhibiting VEGFR-2, a critical receptor in tumor angiogenesis. The results indicated that modifications at specific positions on the quinoxaline ring could enhance binding affinity and biological activity .
- Antiviral Activity : Research has also explored the antiviral properties of quinoxaline derivatives, particularly against Tobacco Mosaic Virus (TMV). Some compounds exhibited EC50 values lower than those of reference antiviral agents, highlighting their potential as antiviral therapeutics .
Q & A
Q. How do structural modifications (e.g., substituting methyl with ethyl groups) alter physicochemical properties?
- Methodological Answer : Compare logP (HPLC retention times), solubility (shake-flask method), and thermal stability (TGA/DSC):
| Derivative | logP | Solubility (mg/mL) | T (°C) |
|---|---|---|---|
| -CH | 2.58 | 42 | 105 |
| -CH | 3.12 | 28 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
